![molecular formula C19H21NO4 B5660921 methyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5660921.png)
methyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions. For example, a series of indenopyrazoles, which shares a similar complexity in synthesis to our compound of interest, was synthesized from corresponding indanones and phenyl isothiocyanates in two steps, indicating the intricate nature of creating such molecules (Minegishi et al., 2015).
Molecular Structure Analysis
The molecular structure of closely related compounds, like ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, reveals the importance of planarity and dihedral angles in determining the chemical behavior and potential interactions of these molecules (Burns & Hagaman, 1993).
Chemical Reactions and Properties
Compounds like methyl 2-((succinimidooxy)carbonyl)benzoate demonstrate the versatility of similar chemicals in reactions, such as N-phthaloylation of amino acids and derivatives, showcasing the chemical reactivity and the potential to participate in a wide range of chemical transformations (Casimir, Guichard, & Briand, 2002).
Physical Properties Analysis
The study of related compounds often includes the examination of their crystal structures to understand more about their physical properties. For example, the crystal structure analysis of certain monofluorinated molecules provides insight into how molecular configurations can affect the physical characteristics of these substances (Burns & Hagaman, 1993).
Chemical Properties Analysis
Analyzing the chemical properties involves looking at the reactivity and stability of compounds under various conditions. Alkenylphosphonates, for example, were identified as unexpected products from reactions under Horner-Wadsworth-Emmons conditions, highlighting the unpredictability and complexity of chemical behavior in related compounds (Baird et al., 2011).
properties
IUPAC Name |
methyl 2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-9-10-13(2)18(14(12)3)24-11-17(21)20-16-8-6-5-7-15(16)19(22)23-4/h5-10H,11H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMOAZKUMPRAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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